
(2,7-Di-tert-butyl-9H-fluoren-4-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,7-Di-tert-butyl-9H-fluoren-4-yl)acetonitrile is an organic compound that belongs to the fluorene family It is characterized by the presence of two tert-butyl groups at the 2 and 7 positions of the fluorene ring, and an acetonitrile group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,7-Di-tert-butyl-9H-fluoren-4-yl)acetonitrile typically involves the following steps:
Di-tert-butylation:
Hydroxymethylation: Conversion of the fluorene derivative to a hydroxymethyl compound.
Nitrile Formation: Introduction of the acetonitrile group at the 4 position.
Industrial Production Methods:
化学反应分析
Types of Reactions: (2,7-Di-tert-butyl-9H-fluoren-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Introduction of different functional groups at the acetonitrile position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.
科学研究应用
(2,7-Di-tert-butyl-9H-fluoren-4-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of (2,7-Di-tert-butyl-9H-fluoren-4-yl)acetonitrile involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, influencing cellular processes. In industrial applications, its mechanism may involve its role as a precursor or intermediate in chemical reactions.
相似化合物的比较
- 2,7-Di-tert-butyl-9-fluorenylmethanol
- 2,7-Di-tert-butylfluorene
- 2,7-Di-tert-butyl-9H-fluoren-9-one
Comparison: (2,7-Di-tert-butyl-9H-fluoren-4-yl)acetonitrile is unique due to the presence of the acetonitrile group, which imparts different chemical properties compared to its analogs. For instance, the acetonitrile group can participate in nucleophilic substitution reactions, which is not possible with the hydroxymethyl or ketone derivatives.
This compound’s unique structural features and reactivity make it a valuable molecule for various scientific and industrial applications.
属性
CAS 编号 |
106112-36-1 |
|---|---|
分子式 |
C23H27N |
分子量 |
317.5 g/mol |
IUPAC 名称 |
2-(2,7-ditert-butyl-9H-fluoren-4-yl)acetonitrile |
InChI |
InChI=1S/C23H27N/c1-22(2,3)18-7-8-20-16(13-18)11-17-14-19(23(4,5)6)12-15(9-10-24)21(17)20/h7-8,12-14H,9,11H2,1-6H3 |
InChI 键 |
RIKUXKXIBXMUIH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3CC#N)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


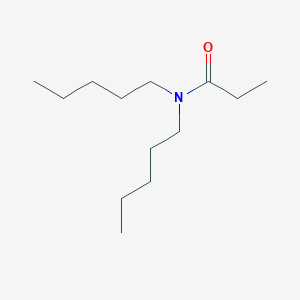
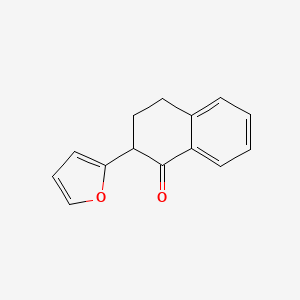
![3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione](/img/structure/B14324871.png)
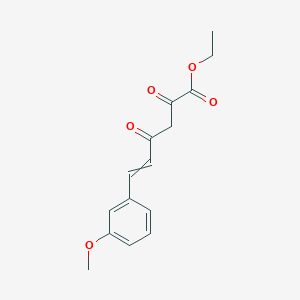
![Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]-](/img/structure/B14324875.png)
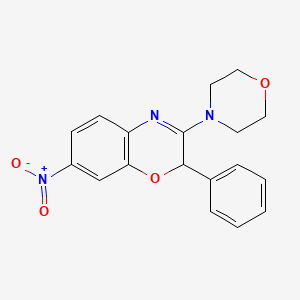
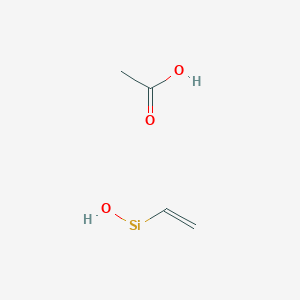
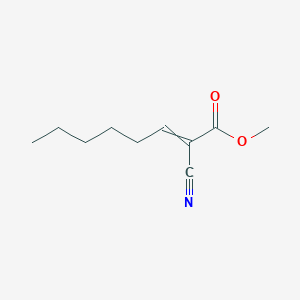
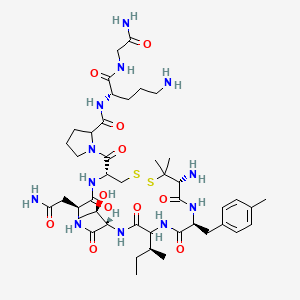
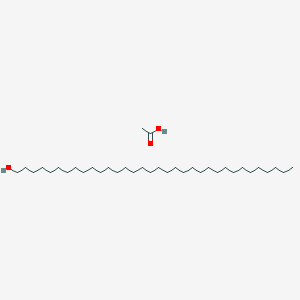
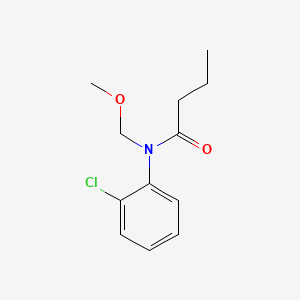
![2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14324934.png)
![8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14324942.png)

